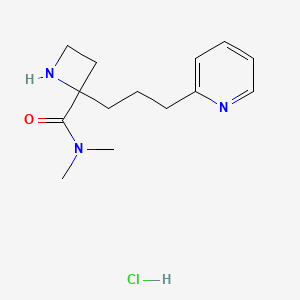
N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of an azetidine ring, a pyridine moiety, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of 2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxylic acid with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide
- N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxylate
- N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide sulfate
Uniqueness
N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Formule moléculaire |
C14H22ClN3O |
|---|---|
Poids moléculaire |
283.80 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(3-pyridin-2-ylpropyl)azetidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c1-17(2)13(18)14(9-11-16-14)8-5-7-12-6-3-4-10-15-12;/h3-4,6,10,16H,5,7-9,11H2,1-2H3;1H |
Clé InChI |
VTLQFCWOECXBJN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1(CCN1)CCCC2=CC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


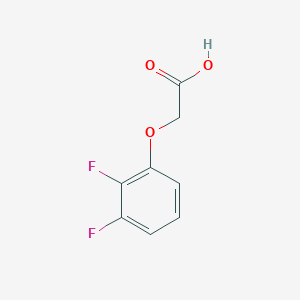

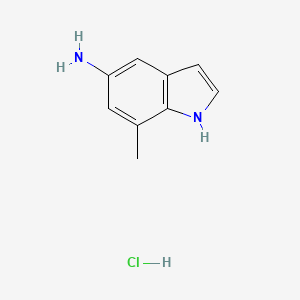
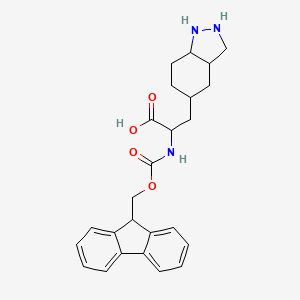
![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
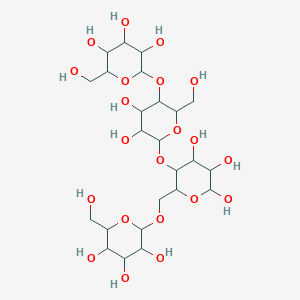
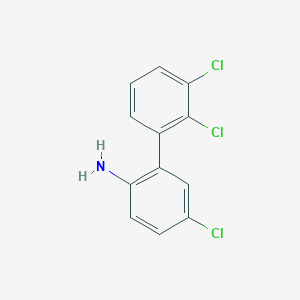
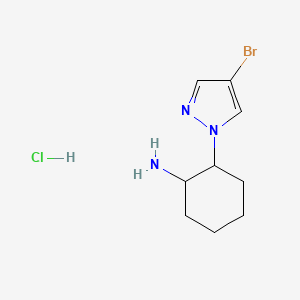
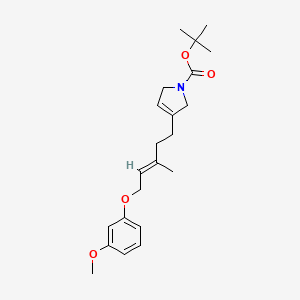
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)
![4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B12314275.png)
![(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)
